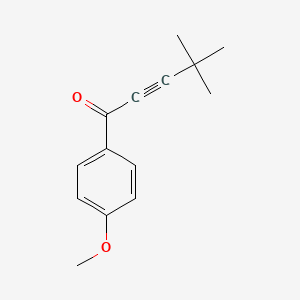
2-Pentyn-1-one, 1-(4-methoxyphenyl)-4,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentyn-1-one, 1-(4-methoxyphenyl)-4,4-dimethyl- is an organic compound with a unique structure that includes a pentynone backbone substituted with a methoxyphenyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentyn-1-one, 1-(4-methoxyphenyl)-4,4-dimethyl- can be achieved through several methods. One common approach involves the use of indium(I) bromide-promoted stereoselective preparation. This method involves sequential intermolecular aldol-type coupling and elimination reactions of α,α-dichloroketones with aldehydes . The reaction conditions typically include the use of indium(I) bromide as a catalyst, which promotes the formation of (E)-α,β-unsaturated ketones.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions is crucial for achieving high yields and purity in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Pentyn-1-one, 1-(4-methoxyphenyl)-4,4-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., indium(I) bromide). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
2-Pentyn-1-one, 1-(4-methoxyphenyl)-4,4-dimethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Pentyn-1-one, 1-(4-methoxyphenyl)-4,4-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the presence of other reagents. Its effects on biological systems may involve interactions with enzymes, receptors, or other biomolecules, leading to specific biochemical outcomes.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-1-phenyl-2-pentyn-1-one: This compound shares a similar pentynone backbone but differs in the presence of a hydroxy group and a phenyl group instead of a methoxyphenyl group.
1,5-Diphenyl-2-penten-1-one: This compound has a similar structure but includes a diphenyl group and a pentenone backbone.
Uniqueness
2-Pentyn-1-one, 1-(4-methoxyphenyl)-4,4-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methoxyphenyl group and dimethyl substitution make it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
603126-38-1 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-4,4-dimethylpent-2-yn-1-one |
InChI |
InChI=1S/C14H16O2/c1-14(2,3)10-9-13(15)11-5-7-12(16-4)8-6-11/h5-8H,1-4H3 |
InChI Key |
UTPNVHJXOLDLHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CC(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B15166614.png)
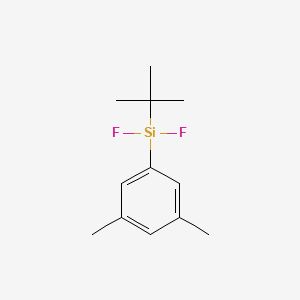
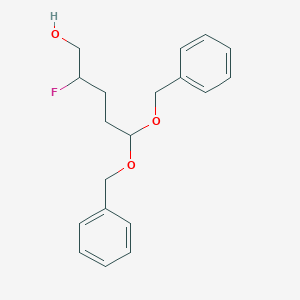
![4-({[1-(Methanesulfonyl)piperidin-4-yl]oxy}methyl)-2,6-dimethylpyridine](/img/structure/B15166643.png)
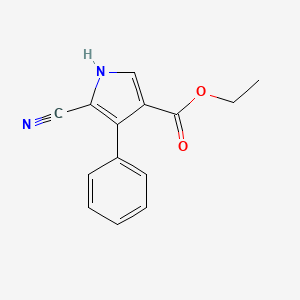
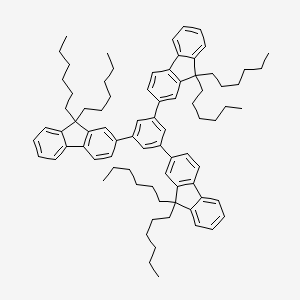

![3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B15166670.png)
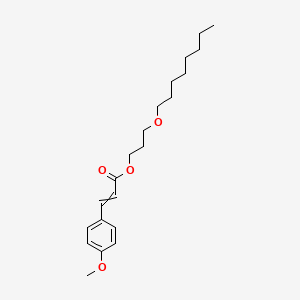
![4-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B15166675.png)
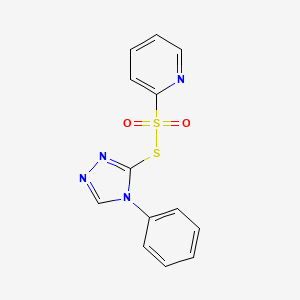
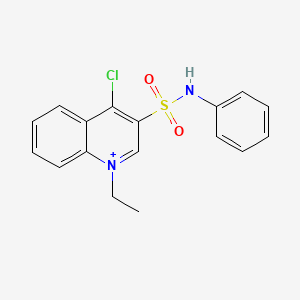
![Glycine, N-[[(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]acetyl]-](/img/structure/B15166702.png)
![1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene](/img/structure/B15166707.png)
